molecular formula C28H26N2O5 B1334027 2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid CAS No. 959583-57-4

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

Cat. No.: B1334027
CAS No.: 959583-57-4
M. Wt: 470.5 g/mol
InChI Key: CIHGDYQPEAZKDG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is a useful research compound. Its molecular formula is C28H26N2O5 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Heterocyclic Systems : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in the presence of acetic acid leads to the formation of new heterocyclic systems, potentially useful in various chemical applications (Medvedevat et al., 2015).

  • Development of Non-peptide Glycoprotein Antagonists : Research has shown that derivatives of 2-oxopiperazine can serve as potential non-peptide glycoprotein IIb-IIIa antagonists, which are significant in inhibiting platelet aggregation (Sugihara et al., 1998).

  • Potent GPIIb/IIIa Antagonists : Certain 2-oxopiperazine derivatives have shown potent inhibitory effects on platelet aggregation, suggesting their potential use in the treatment of thrombotic diseases (Kitamura et al., 2001).

  • Fluorophore-based Nicotinonitriles Synthesis : A method for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed, which could have applications in materials science and photophysical property studies (Hussein et al., 2019).

  • Protection of Hydroxy-groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in various chemical syntheses, particularly in the presence of acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

  • Antimicrobial Activity Studies : Some derivatives of 9H-fluoren-9-ylacetamide have been synthesized and investigated for their antimicrobial activities against various microorganisms, showing significant activity (Turan-Zitouni et al., 2007).

  • Facilitating Synthesis of Hydroxamic Acids : N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are used for the synthesis of diverse N-substituted hydroxamic acids, useful in chemical research (Mellor & Chan, 1997).

  • Metal-ion Sensing Probe : A fluorene derivative has been investigated for its sensitivity and selectivity to Zn2+ ions, with potential applications in metal ion sensing and fluorescence microscopy imaging (Belfield et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could be used as an intermediate in the synthesis of more complex molecules, given its structure and the presence of the Fmoc protecting group .

Future Directions

The future directions for this compound could involve its use in the synthesis of peptides or other complex organic molecules. Its structure suggests potential applications in medicinal chemistry or drug discovery .

Properties

IUPAC Name

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGDYQPEAZKDG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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